N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
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Description
Coumarin derivatives, such as the one you mentioned, are an important class of organic compounds found in nature and synthesized for various applications . They exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse and depend on the specific derivative and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the elemental composition can be determined using elemental analysis .Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit significant inhibitory activity against bacterial strains .
Mode of Action
It’s worth noting that coumarin derivatives have been found to inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication. This inhibition can lead to the cessation of bacterial growth and proliferation.
Biochemical Pathways
Similar compounds have been shown to affect the pi3k/akt/mtor pathway , which plays a crucial role in cell cycle progression, apoptosis, and cell growth.
Result of Action
Similar compounds have been found to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Future Directions
Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-13-7-10-19-16(11-13)17(12-20(25)27-19)22-21(24-23(26)14-8-9-14)15-5-3-4-6-18(15)28-22/h3-7,10-12,14H,2,8-9H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGNPJZTACBAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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